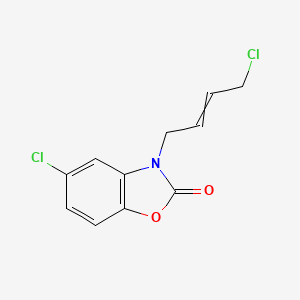
5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound with the molecular formula C11H9Cl2NO2 It is known for its unique structure, which includes a benzoxazole ring fused with a chlorobutene side chain
Vorbereitungsmethoden
The synthesis of 5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-aminophenol and 4-chlorobut-2-en-1-ol.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as sulfuric acid or hydrochloric acid.
Synthetic Route: The synthetic route generally involves the formation of an intermediate compound through a condensation reaction, followed by cyclization to form the benzoxazole ring.
Industrial Production: Industrial production methods may involve large-scale batch reactors, continuous flow reactors, and purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced by other functional groups using nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or altered ring structures.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one can be compared with other similar compounds, such as:
Similar Compounds: Examples include 5-chloro-2-aminophenol, 4-chlorobut-2-en-1-ol, and other benzoxazole derivatives.
Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H9Cl2NO2 |
|---|---|
Molekulargewicht |
258.10 g/mol |
IUPAC-Name |
5-chloro-3-(4-chlorobut-2-enyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H9Cl2NO2/c12-5-1-2-6-14-9-7-8(13)3-4-10(9)16-11(14)15/h1-4,7H,5-6H2 |
InChI-Schlüssel |
NIQOWRSTPLWVCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)O2)CC=CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


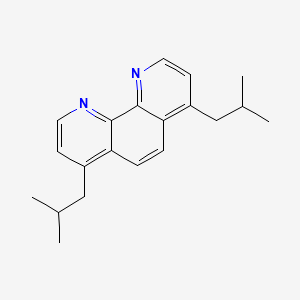
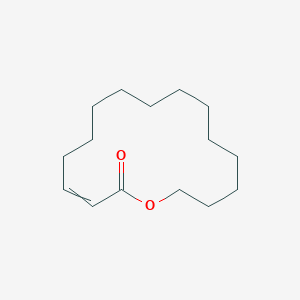
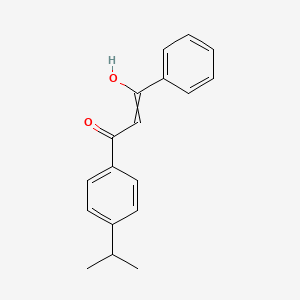
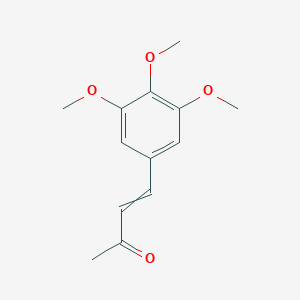
![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11724612.png)
![2-(1H-pyrrol-1-yl)-N'-[(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11724621.png)





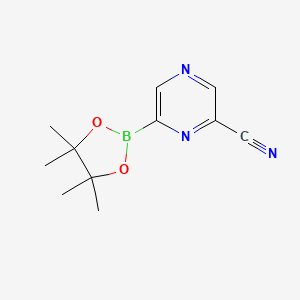
![1-Amino-3-[(4-aminobutyl)amino]propyl phosphate](/img/structure/B11724654.png)
![2-(Benzo[d]oxazol-2-yl)-1-(4-chlorophenyl)ethanone](/img/structure/B11724662.png)
